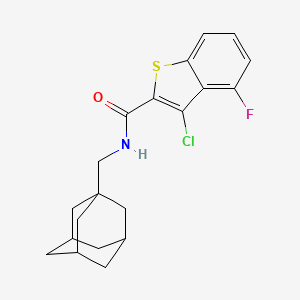
N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
説明
N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in several physiological and pathological processes, such as inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
作用機序
N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the binding of its endogenous ligands, such as ATP. This results in the inhibition of downstream signaling pathways, including the activation of the inflammasome and the release of pro-inflammatory cytokines. N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has also been shown to induce apoptosis in cancer cells by blocking the P2X7 receptor-mediated calcium influx.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects in different cell types and tissues. It has been reported to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in macrophages and microglia. N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has also been shown to inhibit the release of glutamate and ATP from astrocytes, leading to a reduction in neurotoxicity. In addition, N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has been reported to induce autophagy and apoptosis in cancer cells.
実験室実験の利点と制限
N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the P2X7 receptor, its availability in high purity, and its stability in solution. However, there are also some limitations to its use, such as its relatively high cost, its potential off-target effects, and the need for appropriate controls to ensure the specificity of its effects.
将来の方向性
There are several future directions for the study of N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide and the P2X7 receptor. One area of interest is the development of more selective and potent antagonists of the receptor for use in preclinical and clinical studies. Another area of interest is the investigation of the role of the P2X7 receptor in other diseases and conditions, such as chronic pain, epilepsy, and psychiatric disorders. Finally, the development of novel drug delivery systems for N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide and other P2X7 receptor antagonists could improve their efficacy and reduce their potential side effects.
科学的研究の応用
N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has been widely used in scientific research to investigate the role of the P2X7 receptor in various biological processes. It has been shown to be effective in blocking the receptor in vitro and in vivo, leading to a reduction in inflammation, pain, and neurodegeneration. N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has also been used to study the involvement of the P2X7 receptor in cancer, infectious diseases, and autoimmune disorders.
特性
IUPAC Name |
N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNOS/c21-17-16-14(22)2-1-3-15(16)25-18(17)19(24)23-10-20-7-11-4-12(8-20)6-13(5-11)9-20/h1-3,11-13H,4-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTNQOKWYKBKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C5=C(C=CC=C5S4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-1-benzothiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



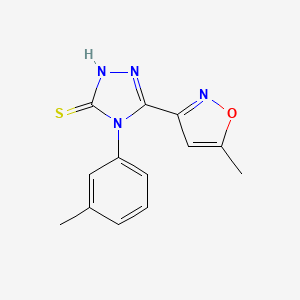
![5-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B4267436.png)

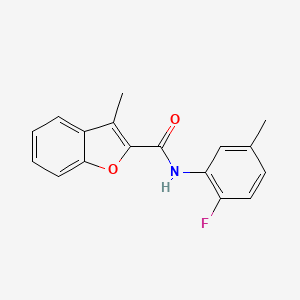
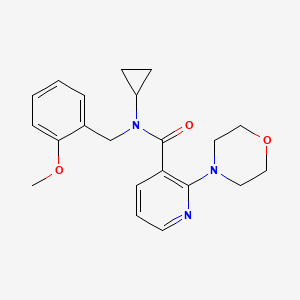
![4-ethyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4267487.png)
![6-bromo-2-(5-ethyl-2-thienyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4267492.png)
![ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate](/img/structure/B4267502.png)
![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4267503.png)
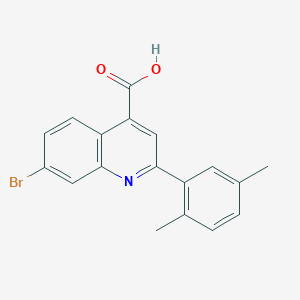
![methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4267516.png)
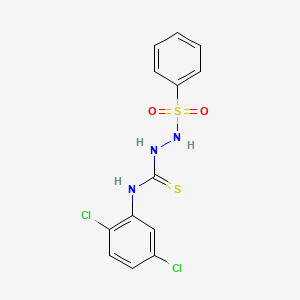
![methyl 5-methyl-2-({[(3-methylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4267529.png)
![methyl 5-methyl-2-({[(4-methylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4267532.png)